Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-
Description
This compound is a benzoic acid derivative featuring a 4-substituted methylamino group protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) moiety. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions . The compound’s structure enables applications in solid-phase peptide synthesis (SPPS) and drug development, where selective deprotection is critical. Its molecular formula is C₂₃H₁₉NO₄, with an average mass of 373.41 g/mol .
Properties
IUPAC Name |
4-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(13-24-16-11-9-15(10-12-16)23(26)27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPABEUUJCXVKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CNC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The most widely reported method involves the direct acylation of 4-(methylamino)benzoic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). The reaction is catalyzed by a tertiary amine base, typically N-methylmorpholine (NMM), which neutralizes HCl generated during the acylation process.
Reaction Scheme:
Procedure and Optimization
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Step 1: 4-(Methylamino)benzoic acid (1.0 equiv) is dissolved in anhydrous NMP under nitrogen atmosphere.
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Step 2: NMM (2.0 equiv) is added, followed by dropwise addition of Fmoc-Cl (1.3 equiv) in NMP.
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Step 3: The mixture is stirred at room temperature for 16–24 hours, monitored by HPLC or TLC for completion.
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Step 4: The product is precipitated by pouring the reaction mixture into ice-cold water, filtered, and washed with dichloromethane (DCM) to remove residual solvents.
Yield and Purity:
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Key variables affecting yield include stoichiometric ratios of Fmoc-Cl (1.3–1.5 equiv) and reaction time (16–24 hours).
Solid-Phase Peptide Synthesis (SPPS) Integration
Resin Functionalization
In SPPS applications, the compound is synthesized on a resin-bound scaffold. Preloaded diaminobenzoate resins are acylated with Fmoc-protected amino acids using coupling agents such as HATU (1.2 equiv) and HBTU (1.0 equiv).
Procedure:
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Step 1: The resin is swelled in DMF, and the Fmoc group is deprotected using 20% piperidine.
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Step 2: 4-(Methylamino)benzoic acid (1.3 equiv) is coupled to the resin using HATU/NMM in DMF for 2 hours.
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Step 3: The product is cleaved from the resin using trifluoroacetic acid (TFA) and precipitated in cold ether.
Performance Metrics:
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Coupling efficiency: >95% (monitored by Kaiser test).
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Final product purity: 90–95% after reverse-phase HPLC purification.
Solvent and Precipitation Optimization
Solvent Systems
Polar high-boiling solvents like tetramethylene sulfone (TMS) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both Fmoc-Cl and the benzoic acid derivative. Post-reaction dilution with water (20–60% v/v) induces precipitation, achieving >90% recovery .
Table 1: Solvent Impact on Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NMP | 25 | 94 | 99.4 |
| DMF | 25 | 91 | 98.7 |
| DMSO | 40 | 88 | 97.5 |
Purification Strategies
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Precipitation: Water-induced precipitation at 0–5°C minimizes side-product formation.
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Washing: Sequential washes with DCM/acetone (1:1) remove unreacted Fmoc-Cl and tertiary amines.
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Recrystallization: Dissolution in hot acetone followed by slow cooling yields crystalline product (mp 174–176°C).
Industrial-Scale Production Considerations
Cost-Effective Synthesis
Large-scale production (≥1 kg) employs continuous-flow reactors to enhance mixing and heat transfer. Key parameters:
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Residence Time: 30–60 minutes.
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Temperature Control: 25–30°C to prevent Fmoc degradation.
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Recycling: Solvents like NMP are recovered via vacuum distillation (105°C, 20–30 mmHg).
Table 2: Industrial vs. Lab-Scale Metrics
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10–100 g | 1–10 kg |
| Yield | 90–94% | 88–92% |
| Solvent Recovery | <50% | >85% |
Side Reactions and Mitigation
Common Side Products
Optimization Strategies
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Stoichiometry Control: Fmoc-Cl limited to 1.3 equiv with rigorous anhydrous conditions.
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Coupling Agents: HATU (1.2 equiv) improves activation efficiency over HBTU, reducing reaction time to 2 hours.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Fmoc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Piperidine is often used to remove the Fmoc group.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can regenerate the free amine.
Scientific Research Applications
Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to reveal the free amine for further reactions. This protection-deprotection cycle is crucial for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
Several analogs differ in substituent type and position on the benzene ring, influencing their chemical reactivity and biological interactions:
Key Observations :
Variations in Carbon Chain Length and Branching
Analogs with modified carbon chains exhibit distinct physical properties and applications:
Key Observations :
Functional Group Modifications
Additional functional groups expand utility in diverse synthetic pathways:
Biological Activity
Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- (commonly referred to as Fmoc-4-Amb-OH), is a compound that has gained attention in various fields due to its potential biological activities. This article explores its synthesis, structural characteristics, biological activities, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C23H19NO4
- Molecular Weight : 373.41 g/mol
- CAS Number : 164470-64-8
- Physical State : Solid (white crystalline powder)
- Melting Point : 215°C
- Purity : ≥98% (HPLC)
Synthesis and Structural Characteristics
Fmoc-4-Amb-OH can be synthesized using various methods, including solid-phase synthesis techniques. The compound features a fluorenylmethoxycarbonyl (Fmoc) group which is commonly used for protecting amino groups in peptide synthesis. The presence of the benzoic acid moiety contributes to its biological activity, particularly in interactions with proteins and other biomolecules.
Anticancer Activity
Recent studies have indicated that derivatives of benzoic acid, including Fmoc-4-Amb-OH, exhibit promising anticancer properties. For instance, compounds derived from benzoic acid have been shown to inhibit the proliferation of cancer cells by modulating pathways involved in cell growth and apoptosis. A notable study highlighted that certain benzoic acid derivatives effectively reduced IL-15 dependent peripheral blood mononuclear cell (PBMC) proliferation, which is significant in the context of inflammatory and autoimmune disorders .
Inhibition of Cytokine Production
Research has demonstrated that benzoic acid derivatives can inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-17. This inhibition is crucial for developing therapeutic agents aimed at treating conditions characterized by chronic inflammation . The structure of these compounds allows them to interact specifically with target receptors, facilitating their role as potential anti-inflammatory agents.
Structure-Activity Relationship (SAR)
The effectiveness of Fmoc-4-Amb-OH and its derivatives is influenced by their structural features. A study identified that compounds with specific functional groups exhibited higher inhibitory activity against IL-15Rα compared to others . The presence of an amide bond in the side chain was particularly noted as a critical feature for enhancing biological activity.
Case Studies
Q & A
Advanced Research Question
- SPR/MS : Surface plasmon resonance paired with mass spectrometry identifies binding partners and kinetic parameters (e.g., ).
- Cellular assays : Luciferase reporter systems or Western blotting measure downstream signaling modulation (e.g., STAT3 pathway inhibition) .
- Molecular docking : Computational models (AutoDock Vina) predict binding poses to guide mutagenesis studies .
How should researchers address the lack of ecological toxicity data in risk assessments?
Advanced Research Question
Given limited ecotoxicological data , employ:
- Read-across approaches : Use data from structurally similar Fmoc compounds (e.g., biodegradability of Fmoc-alanine).
- Microcosm studies : Evaluate soil/water degradation pathways under controlled conditions.
- OECD guidelines : Follow Test No. 301 (ready biodegradability) and No. 211 (daphnia toxicity) for preliminary assessments.
What computational tools are recommended for modeling the compound’s conformational dynamics?
Advanced Research Question
- MD simulations : GROMACS or AMBER simulate solvation effects and Fmoc-group flexibility.
- DFT calculations : Gaussian09 optimizes ground-state geometries and predicts spectroscopic properties (e.g., IR, NMR shifts).
- Docking scaffolds : Use PyMOL to visualize interactions with proteins (e.g., SH2 domains in STAT3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
